Glutamate carboxypeptidase 2, also known as glutamate carboxypeptidase II, is an enzyme that plays a critical role in the metabolism of glutamate and folate. It is primarily expressed in the brain and prostate, where it is involved in modulating excitatory neurotransmission and facilitating the uptake of dietary folates. This enzyme has been identified as a significant target in drug development for various conditions, including prostate cancer and neurological disorders.
Glutamate carboxypeptidase 2 is encoded by the FOLH1 gene in humans, which is located on chromosome 11. The protein consists of 750 amino acids and has a molecular weight of approximately 84,330 Da. It is classified as a membrane protein due to its transmembrane domain and is predominantly found in the cell membrane of neurons and prostate epithelial cells .
This enzyme belongs to the M28 peptidase family and exhibits carboxypeptidase activity. It hydrolyzes substrates that contain L-glutamate at their C-terminal end. Additionally, it has been associated with folate metabolism due to its ability to hydrolyze polyglutamylated folates into monoglutamylated forms, which are more readily absorbed by the intestine .
The synthesis of glutamate carboxypeptidase 2 can be achieved through recombinant DNA technology, where the FOLH1 gene is cloned into an expression vector. This vector can then be introduced into host cells (such as Escherichia coli or mammalian cells) for protein expression. The enzyme can be purified using affinity chromatography techniques that exploit its unique binding properties.
The purification process typically involves:
Quantitative assays are performed to assess enzyme activity post-purification, ensuring that the synthesized enzyme retains its functional properties.
The crystal structure of glutamate carboxypeptidase 2 reveals a homodimeric arrangement with three distinct domains:
The enzyme contains a dinuclear zinc center essential for its catalytic activity . The active site architecture allows for efficient hydrolysis of substrates like N-acetylaspartylglutamate.
Key structural data includes:
Glutamate carboxypeptidase 2 catalyzes the hydrolysis of peptide bonds at the C-terminal end of glutamate-containing peptides. The primary reaction involves converting polyglutamates to monoglutamates, which facilitates their absorption in the intestine.
The mechanism involves:
The mechanism of action for glutamate carboxypeptidase 2 involves several steps:
Glutamate carboxypeptidase 2 has several scientific applications:
Glutamate carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA) or folate hydrolase 1 (FOLH1), is a 750-amino acid type II transmembrane glycoprotein with a tripartite domain organization. The peptide fragment spanning residues 178-186 (NYARTEDFF) resides within the apical domain (domain II, residues 117-351), a structurally distinct region bridging the protease and C-terminal domains [1] [7]. This placement situates the epitope on the solvent-exposed surface of the extracellular portion of GCPII, distal from the catalytic zinc-containing active site located in the protease domain (residues 57-116 and 352-590) [7] [9]. The apical domain contributes significantly to shaping the deep substrate-binding funnel and facilitates interactions crucial for substrate recognition and binding, although it does not directly participate in catalytic hydrolysis [1] [7].
Crystallographic studies reveal that the apical domain features a central (3+4)-stranded β-sandwich flanked by α-helices [7]. Residues 178-186 form part of a loop region connecting secondary structural elements within this domain. Its surface accessibility is critical for its biological function as an antigenic site. Furthermore, the GCPII molecule functions as a homodimer, and the 178-186 epitope's position within the apical domain places it strategically for potential involvement in dimer stabilization or intermolecular interactions, though direct structural data confirming this role is limited [6] [7].
Table 1: Structural Context of GCPII Epitope 178-186 (NYARTEDFF)
Feature | Detail | Significance | Source Domain |
---|---|---|---|
Full Protein Length | 750 amino acids | Context for epitope position | - |
Epitope Location | Residues 178-186 | Specific sequence segment studied | Apical Domain (117-351) |
Domain Position | Within Apical Domain (residues 117-351) | Distal to catalytic site; surface exposed | Apical Domain |
Catalytic Domain | Residues 57-116, 352-590 | Contains binuclear zinc active site | Protease Domain |
Key Structural Role | Contributes to substrate binding funnel | Influences ligand access without direct catalysis | Apical Domain |
Oligomerization State | Homodimer | Epitope position may influence dimer contacts | Full Extracellular Portion |
PDB Reference | 4OC5 (Resolution 1.70 Å) | Validates surface accessibility of the region | [9] |
The NYARTEDFF peptide (178-186) constitutes a well-defined human leukocyte antigen (HLA) class I-restricted epitope [3]. Its prominence as an antigenic determinant stems from several intrinsic structural and physicochemical properties:
The immunogenic potential of NYARTEDFF is exploited in cancer immunotherapy research, particularly for prostate cancer and melanoma. It serves as a tool for stimulating and monitoring antigen-specific T-cell responses in assays like ELISPOT, intracellular cytokine staining (ICS), cytotoxicity assays, and T-cell proliferation assays [3]. Its identification allows for the development of targeted immunotherapies, including peptide vaccines and adoptive T-cell therapies, designed to enhance CTL-mediated killing of GCPII/PSMA-expressing tumor cells.
Table 2: Antigenic Properties of GCPII Epitope NYARTEDFF (178-186)
Property | Characteristic | Functional Implication |
---|---|---|
Epitope Sequence | H-NYARTEDFF-OH | Core sequence recognized by T-cell receptors |
MHC Restriction | HLA Class I | Presented to CD8+ Cytotoxic T Lymphocytes (CTLs) |
Key Residues | Tyr179, Arg181, Phe185, Phe186 | Potential anchor residues for MHC binding; TCR contacts |
Adjacent Motif | Polyproline Helix (PPPH, residues 146-149) | May stabilize epitope conformation for immune recognition |
Cancer Relevance | Highly overexpressed in prostate cancer | Target for immunotherapy in metastatic prostate cancer & melanoma |
Immunoassay Utility | ELISPOT, ICS, Cytotoxicity, Proliferation | Validated tool for detecting antigen-specific T-cell responses [3] |
Therapeutic Context | Peptide vaccines, Adoptive T-cell therapy | Basis for developing targeted immunotherapies |
While crystallographic snapshots provide high-resolution static structures, the NYARTEDFF epitope exists within a dynamic protein environment. The apical domain, and consequently the 178-186 segment, likely exhibits conformational flexibility related to GCPII's functional cycle, including substrate binding and product release [7]. These dynamics could influence epitope presentation and recognition by TCRs.
Regarding post-translational modifications (PTMs):
The lack of PTMs directly within the NYARTEDFF core sequence (178-186) is advantageous for its use as a defined antigenic peptide in research and immunotherapy development. Synthetic peptides (H-NYARTEDFF-OH) used in T-cell assays are unmodified, ensuring consistent and reproducible recognition by T-cell receptors without confounding variables introduced by epitope glycosylation or phosphorylation [3]. However, the in vivo presentation of the native epitope might be subtly influenced by PTMs on adjacent residues or by the overall glycosylation state of GCPII, which can vary between tissues (prostate, kidney, nervous system) and pathological states (benign vs. malignant prostate tissue) [1] [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8